molecular formula C19H21N3O2S B2706198 N-(2-methoxyphenyl)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide CAS No. 399002-04-1

N-(2-methoxyphenyl)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide

Cat. No. B2706198
CAS RN: 399002-04-1
M. Wt: 355.46
InChI Key: RHDKMGYQLSAESN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxyphenyl)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide is a useful research compound. Its molecular formula is C19H21N3O2S and its molecular weight is 355.46. The purity is usually 95%.
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Scientific Research Applications

Antifungal Agents

The compound exhibits remarkable antifungal activity against several pathogenic fungi, including Rhizoctonia solani, Fusarium graminearum, and Botrytis cinerea . Specifically, compound 5k demonstrated outstanding anti-F. graminearum activity in vitro, with an EC50 value of 1.22 μg/mL. In vivo, it provided a protective effect of 59.45% at 200 μg/mL. Further investigation revealed that compound 5k inhibited spore germination and caused surface abnormalities in fungal mycelia. Molecular docking studies indicated that it binds to the target protein Fg CYP51 via coordination, hydrogen bonding, and stacking interactions .

Sterol Demethylase Inhibitors (DMIs)

The compound’s design was guided by its potential as a sterol demethylase inhibitor (DMI). DMIs play a crucial role in disrupting fungal cell membrane synthesis by inhibiting the enzyme CYP51. Compound 5k’s interaction with Fg CYP51 suggests its value for further structural optimization as a novel triazole fungicide .

Chemical Synthesis and Retro-Michael Reactions

The compound’s synthesis involves intricate steps, including retro-Michael reactions. Understanding these synthetic pathways contributes to the broader field of organic chemistry and provides insights for designing related compounds .

properties

IUPAC Name

N-(2-methoxyphenyl)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2S/c1-24-17-7-3-2-5-15(17)20-19(25)21-10-13-9-14(12-21)16-6-4-8-18(23)22(16)11-13/h2-8,13-14H,9-12H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHDKMGYQLSAESN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=S)N2CC3CC(C2)C4=CC=CC(=O)N4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxyphenyl)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide

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